N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]FURAN-3-CARBOXAMIDE
Description
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]furan-3-carboxamide is a synthetic compound featuring a benzofuran moiety linked via a hydroxypropyl chain to a furan-3-carboxamide group. The hydroxypropyl substituent may enhance solubility and hydrogen-bonding capacity, while the carboxamide group is a common pharmacophore in bioactive molecules, influencing receptor binding and metabolic stability .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-13(5-7-17-16(19)12-6-8-20-10-12)15-9-11-3-1-2-4-14(11)21-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEHVFJHQAQTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]furan-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and furan intermediates. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The furan ring can be synthesized through the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method has been shown to be effective in the synthesis of various benzofuran derivatives, including those with potential anticancer activity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the benzofuran or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, such as anti-hepatitis C virus activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to exert pro-oxidative effects, increasing reactive oxygen species in cancer cells. This leads to apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-Based Hydroxyureas and Hydrazides
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6, MW 300.31 g/mol) shares the benzofuran core but incorporates a hydroxyurea group instead of a carboxamide. Hydroxyureas are known for metal-chelating properties, which may enhance antioxidant or enzyme-inhibitory activity . In contrast, the carboxamide group in the target compound could improve metabolic stability compared to hydroxyurea derivatives .
2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide () features a benzofuran linked to a quinoline carbohydrazide. Hydrazide derivatives exhibit strong antimicrobial and antituburcular activities, but their hydrolytic instability under physiological conditions may limit therapeutic use. The carboxamide group in the target compound may offer superior stability .
Carboxamides with Varied Substituents
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () includes a cyclopropane ring and methoxyphenoxy group. The cyclopropane ring introduces steric constraints that may affect binding affinity, while the methoxy group enhances lipophilicity.
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide () substitutes the benzofuran with an isobenzofuran and adds a dimethylaminopropyl chain. The fluorophenyl group increases metabolic resistance, but the rigid isobenzofuran system may reduce conformational flexibility compared to the target compound’s benzofuran-hydroxypropyl framework .
Complex Polycyclic Carboxamides
N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide (MW 408.44 g/mol, ) incorporates a dibenzocycloheptenyl group. The extended aromatic system enhances π-π stacking interactions, as evidenced by its monoclinic crystal structure (P21/c, β = 101.9°), which may improve solid-state stability. However, the bulky dibenzocycloheptenyl group could reduce bioavailability compared to the target compound’s simpler benzofuran core .
Structural and Functional Comparison Table
Research Implications and Limitations
The target compound’s structural features position it as a promising candidate for further pharmacological evaluation. Its hydroxypropyl chain and carboxamide group may balance solubility and stability, addressing limitations observed in analogs (e.g., hydrolytic instability of hydrazides or rigidity of isobenzofurans ).
Biological Activity
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]furan-3-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₆H₁₈N₂O₃
- Molecular Weight: 286.33 g/mol
The synthesis of this compound typically involves multi-step organic reactions. The benzofuran core can be synthesized through cyclization methods starting from 2-hydroxybenzaldehyde. The hydroxypropyl chain is introduced via Grignard reactions, followed by the attachment of the carboxamide group using appropriate amine coupling techniques.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. Benzofuran compounds have shown promising activity against various pathogens:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 4 | Antimycobacterial | 8 μg/mL |
| Compound 5 | Antifungal | 2 μg/mL |
These findings suggest that modifications to the benzofuran structure can enhance antimicrobial efficacy, making it a promising scaffold for drug development against tuberculosis and fungal infections .
Hypolipidemic Activity
In a study examining the hypolipidemic effects of benzofuran derivatives, compounds similar to this compound were tested in Triton WR-1339-induced hyperlipidemic rats. Results indicated significant reductions in plasma triglyceride levels at doses of 15 mg/kg body weight after both 7 and 24 hours . This suggests potential applications in managing lipid disorders.
Anti-Cancer Activity
The compound's structural features may also confer anti-cancer properties. Benzofuran derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain benzofuran analogs exhibit cytotoxic effects on glioma cells through multiple mechanisms, including induction of apoptosis and inhibition of cell cycle progression .
Case Study 1: Antimicrobial Efficacy
A series of benzofuran derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis. The results demonstrated that specific substitutions on the benzofuran ring significantly enhanced inhibitory effects, making these compounds viable candidates for further development as anti-tubercular agents .
Case Study 2: Lipid Regulation
In another study focused on lipid regulation, a compound structurally related to this compound was tested for its ability to modulate lipid profiles in hyperlipidemic models. The findings indicated a marked decrease in total cholesterol and triglyceride levels, supporting its potential use in therapeutic applications for dyslipidemia .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for benzofuran carboxamide derivatives, and how can they be adapted for N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]furan-3-carboxamide?
- Methodology :
- Hydrazide condensation : React 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with substituted isatins in ethanol under acidic catalysis (e.g., glacial acetic acid) .
- Ester aminolysis : Start with methyl furan-3-carboxylate derivatives, followed by aminolysis with 3-(1-benzofuran-2-yl)-3-hydroxypropylamine .
- Key steps : Purification via column chromatography (silica gel, ethyl acetate/hexane) and structural confirmation by (e.g., aromatic protons at δ 6.8–8.2 ppm) and FT-IR (amide C=O stretch at ~1650 cm) .
Q. How can spectroscopic techniques validate the structure of benzofuran carboxamides?
- Key methods :
- NMR : Aromatic protons in benzofuran (δ 7.2–7.8 ppm), hydroxypropyl protons (δ 3.5–4.0 ppm), and amide NH (δ 8.1–8.5 ppm) .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in crystal lattices) .
- Mass spectrometry : Confirm molecular weight (e.g., exact mass ± 0.001 Da via HRMS) .
Q. What preliminary biological screening assays are applicable to evaluate antimicrobial activity?
- Assays :
- MIC (Minimum Inhibitory Concentration) : Test against Mycobacterium tuberculosis (e.g., MIC = 1.56–6.25 µg/mL for related compounds) .
- Zone of inhibition : Assess antibacterial activity against S. aureus and E. coli (e.g., 12–18 mm inhibition zones at 50 µg/mL) .
- Table : Biological activity of analogs (from ):
| Compound | MIC (µg/mL) M. tuberculosis | Zone (mm) S. aureus |
|---|---|---|
| Analog A | 1.56 | 18 |
| Analog B | 6.25 | 12 |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of benzofuran carboxamides?
- Substituent effects :
- Benzofuran ring : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity but reduce solubility .
- Hydroxypropyl chain : Longer alkyl chains improve membrane permeability but may increase toxicity .
- Cheminformatic tools : Use molecular docking (e.g., AutoDock Vina) to predict binding to M. tuberculosis enoyl-ACP reductase (IC < 10 µM) .
Q. What experimental strategies resolve contradictions in biological activity data?
- Approaches :
- Dose-response curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
- Comparative assays : Test analogs under identical conditions (e.g., same bacterial strains, incubation time) .
- Metabolic stability assays : Use liver microsomes to assess if inactive compounds are rapidly metabolized .
Q. How do crystallographic studies inform conformational analysis of benzofuran carboxamides?
- Key findings :
- Trans conformation : The amide group adopts a trans configuration relative to the benzofuran ring, stabilizing intramolecular H-bonds (N–H···O=C) .
- Packing interactions : π-Stacking between benzofuran rings (3.8–4.2 Å spacing) enhances crystal stability .
- Methodology : Single-crystal X-ray diffraction (Mo-Kα radiation, 298 K) .
Q. What advanced synthetic methodologies enable regioselective functionalization?
- Techniques :
- Sigmatropic rearrangement : Construct benzofuran-phenol hybrids via [3,3]-rearrangement (e.g., NaH/THF at 0°C) .
- Microwave-assisted synthesis : Reduce reaction time for amide coupling (e.g., 30 min vs. 12 h conventional) .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for hydroxypropyl intermediates to avoid side reactions .
- Characterization : Combine (carbonyl C=O at ~170 ppm) with HRMS for unambiguous assignment .
- Biological testing : Include positive controls (e.g., isoniazid for tuberculosis) and validate assays in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
